![molecular formula C12H15N5O3 B12604098 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one CAS No. 647831-21-8](/img/structure/B12604098.png)
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5-[5-(1,3-Oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-on ist eine heterocyclische Verbindung, die sowohl Pyrimidin- als auch Oxazolringe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6-Diamino-5-[5-(1,3-Oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation eines geeigneten Oxazolderivats mit einem Pyrimidinvorläufer unter kontrollierten Bedingungen. Die Reaktion erfordert häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um hohe Ausbeuten und Reinheit zu erreichen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung groß angelegte Batchreaktionen mit optimierten Parametern umfassen, um Konsistenz und Effizienz zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Skalierbarkeit des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,6-Diamino-5-[5-(1,3-Oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Dies kann verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile, abhängig von der gewünschten Substitution. Reaktionsbedingungen beinhalten oft spezifische Temperaturen, Drücke und pH-Werte, um die Reaktionsergebnisse zu optimieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-[5-(1,3-Oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Biologie: Die Verbindung kann in der Untersuchung von Enzymwirkungen und als potenzieller Inhibitor in biochemischen Assays verwendet werden.
Medizin: Sie hat potenzielle therapeutische Anwendungen, einschließlich als antimikrobielles oder Antikrebsmittel.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 2,6-Diamino-5-[5-(1,3-Oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-on seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation biochemischer Signalwege führen. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Diaminopyrimidin: Teilt den Pyrimidinkern, aber es fehlt der Oxazolring.
5-Oxopentylpyrimidin: Enthält die Pentylkette, unterscheidet sich aber in den angehängten funktionellen Gruppen.
1,3-Oxazolderivate: Ähnlich, da sie den Oxazolring enthalten, unterscheiden sich aber in den angehängten Substituenten.
Einzigartigkeit
Was 2,6-Diamino-5-[5-(1,3-Oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-on auszeichnet, ist die Kombination aus Pyrimidin- und Oxazolringen, die einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
647831-21-8 |
|---|---|
Molekularformel |
C12H15N5O3 |
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
2,4-diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H15N5O3/c13-9-7(10(19)17-12(14)16-9)3-1-2-4-8(18)11-15-5-6-20-11/h5-6H,1-4H2,(H5,13,14,16,17,19) |
InChI-Schlüssel |
IWHRDNAPZZWABP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=N1)C(=O)CCCCC2=C(N=C(NC2=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


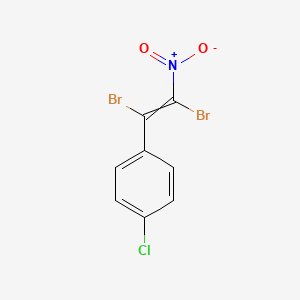

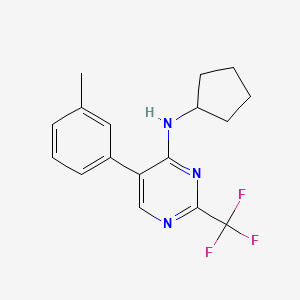
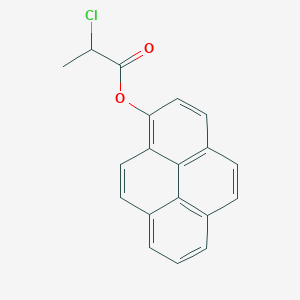
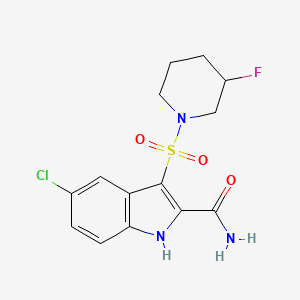
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
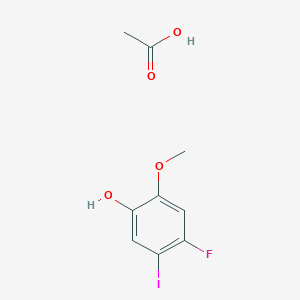
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-](/img/structure/B12604067.png)
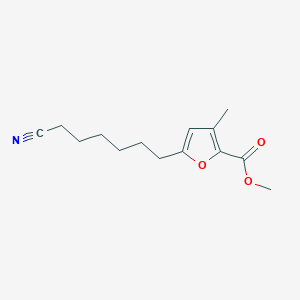
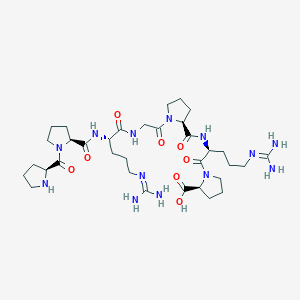
![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)

![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
